N-(2-methoxy-1-pyridin-2-ylethyl)-3-(2-methyl-1H-indol-1-yl)propanamide
Overview
Description
N-(2-methoxy-1-pyridin-2-ylethyl)-3-(2-methyl-1H-indol-1-yl)propanamide is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.17902698 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Applications
One significant area of research involves the exploration of (imino)pyridine ligands with pendant arms, including structures related to N-(2-methoxy-1-pyridin-2-ylethyl)-3-(2-methyl-1H-indol-1-yl)propanamide, in the development of palladium(II) complexes as catalysts. These complexes have shown potential in selective ethylene dimerization processes, combining experimental and theoretical approaches to understand their catalytic behavior and the influence of ligand structure on activity (Nyamato, Ojwach, & Akerman, 2015).
Anti-Inflammatory and Immunomodulatory Effects
Research has identified derivatives of this compound as potent inhibitors of inflammation, acting as non-acidic non-steroidal anti-inflammatory drugs (NSAIDs). These compounds have been explored for their potential in treating conditions characterized by inflammation, demonstrating activities comparable to ibuprofen and dexamethasone in preclinical models (Dassonville et al., 2008). Additionally, some of these compounds have been evaluated for their immunosuppressive potential, showing promise in inhibiting T lymphocyte proliferation and offering a new avenue for the development of immunosuppressive agents (Carbonnelle et al., 2007).
Antitumor Activity
Another area of investigation has focused on the synthesis and evaluation of indole-based chalcones, structurally related to this compound, for their ability to induce methuosis in cancer cells. Methuosis represents a novel, non-apoptotic form of cell death characterized by the accumulation of vacuoles derived from macropinosomes, offering a potential strategy for targeting cancer cells resistant to conventional treatments (Robinson et al., 2012).
Properties
IUPAC Name |
N-(2-methoxy-1-pyridin-2-ylethyl)-3-(2-methylindol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-13-16-7-3-4-9-19(16)23(15)12-10-20(24)22-18(14-25-2)17-8-5-6-11-21-17/h3-9,11,13,18H,10,12,14H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPAFQPJYKQQKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)NC(COC)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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